2-Amino-2-(4-methyloxan-4-yl)acetic acid
Description
2-Amino-2-(4-methyloxan-4-yl)acetic acid is a non-proteinogenic α-amino acid characterized by a tetrahydropyran (oxane) ring substituted with a methyl group at the 4-position, attached to the α-carbon of the acetic acid backbone. Its molecular formula is C₈H₁₅NO₃, with a molecular weight of 173.21 g/mol . The methyloxane moiety introduces steric and electronic effects that differentiate it from simpler aromatic or aliphatic analogs.
Properties
IUPAC Name |
2-amino-2-(4-methyloxan-4-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-8(6(9)7(10)11)2-4-12-5-3-8/h6H,2-5,9H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBLRXNXOWSIDAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCOCC1)C(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Amino-2-(4-methyloxan-4-yl)acetic acid, also known as a derivative of amino acids featuring a unique 4-methyloxane structure, has garnered attention for its potential biological activities. This compound is characterized by its molecular formula and weight of 173.21 g/mol, which includes an amino group and a carboxylic acid group, contributing to its distinct chemical properties and interactions with biological systems.
Chemical Structure and Properties
The structure of 2-Amino-2-(4-methyloxan-4-yl)acetic acid includes:
- Amino Group : Contributes to the compound's basicity and ability to form hydrogen bonds.
- Carboxylic Acid Group : Provides acidic properties, enabling interactions with various biomolecules.
- 4-Methyloxane Ring : A six-membered cyclic ether that enhances the compound's stability and reactivity.
Research indicates that 2-Amino-2-(4-methyloxan-4-yl)acetic acid may modulate enzymatic activity and receptor binding, potentially influencing metabolic pathways. The compound can act as a ligand, interacting with specific molecular targets which may lead to various biochemical effects. The exact mechanisms remain under investigation, but initial studies suggest significant interactions with key biomolecules .
Therapeutic Potential
The compound is being explored for its therapeutic properties in various fields:
Case Studies
- In Vitro Studies : In vitro assays have demonstrated that derivatives of 2-Amino-2-(4-methyloxan-4-yl)acetic acid exhibit varying degrees of cytotoxicity against different cancer cell lines. For example, compounds structurally similar to this amino acid have shown IC50 values in the range of 20 µM to 75 µM against HeLa cells .
- Molecular Docking Studies : Computational studies using molecular docking have predicted that the compound can effectively bind to certain enzyme active sites, suggesting a role in inhibiting specific metabolic pathways .
Comparative Analysis
The unique structural features of 2-Amino-2-(4-methyloxan-4-yl)acetic acid set it apart from similar compounds. Below is a comparison table highlighting some related compounds:
| Compound Name | Structural Features | Biological Activity Potential |
|---|---|---|
| 2-Amino-2-(4-methylphenyl)acetic acid | Amino group with phenyl substitution | Anticancer activity reported |
| 2-(4-Nitro-3-methyloxan-4-yl)acetic acid | Nitro group instead of amino | Increased reactivity; potential antibacterial properties |
| 2-(4-Amino-3-methyloxan-4-yl)acetic acid | Variation in oxane substituent | Potential neuroprotective effects |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their properties:
Key Comparative Insights
Steric and Electronic Effects
- Methyloxane vs. Aromatic Substitutents: The methyloxane ring in the target compound provides a saturated ether oxygen, which may enhance hydrogen bonding compared to bromophenyl or chlorophenyl analogs.
- Isomeric Differences: The 3-methyloxan-3-yl isomer shares the same molecular formula as the target compound but differs in methyl group positioning.
Physical Properties
- Melting Points : The 3-bromophenyl analog exhibits a high melting point (212–215°C), likely due to strong intermolecular halogen bonding. Data for the methyloxan derivative are unavailable, but its ether oxygen may reduce melting points compared to aromatic analogs .
- Lipophilicity : Chlorophenyl and bromophenyl substituents increase logP values (e.g., XLogP3 = 2.5 for biphenyl derivatives in ), whereas the methyloxan group may balance hydrophilicity and lipophilicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
